molecular formula C17H14ClFN2OS B2887631 [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone CAS No. 851808-23-6

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone

Cat. No. B2887631
M. Wt: 348.82
InChI Key: MHOIADADILJCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H14ClFN2OS and its molecular weight is 348.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • The development of efficient synthesis methods for heterocyclic compounds has significant implications for medicinal chemistry and drug design. For example, Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free approach for the synthesis of fluorinated benzophenone derivatives, highlighting a method that could potentially be applied to synthesize compounds with similar structures to the one (Moreno-Fuquen et al., 2019).

Biological Activities

  • Novel N-phenylpyrazolyl aryl methanone derivatives, including those with arylthio/sulfinyl/sulfonyl groups, have been synthesized and shown to exhibit favorable herbicidal and insecticidal activities. This suggests that structurally related compounds could be explored for their potential biological activities (Wang et al., 2015).

Theoretical and Docking Studies

  • Theoretical and docking studies on compounds can provide insights into their potential biological activities and interactions with biological targets. Shahana and Yardily (2020) utilized density functional theory (DFT) calculations and molecular docking to study novel compounds for their antibacterial activities. Such studies are crucial for understanding the mechanism of action and optimizing compounds for specific biological targets (Shahana & Yardily, 2020).

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-3-1-2-12(10-14)11-23-17-20-8-9-21(17)16(22)13-4-6-15(19)7-5-13/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIADADILJCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone

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